molecular formula C18H27N3O3S B2776799 N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 886905-29-9

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2776799
CAS RN: 886905-29-9
M. Wt: 365.49
InChI Key: BXQYDPAZXVHHPP-UHFFFAOYSA-N
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Description

“N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are present in many important biological molecules, including histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the attachment of the propylsulfonyl and diisopropyl groups . The exact methods would depend on the specific reactions used and the desired configuration of the final product.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring is a heterocycle, meaning it contains atoms of different elements (in this case, carbon and nitrogen). The propylsulfonyl and diisopropyl groups would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various functional groups. For example, the imidazole ring can act as a base, accepting a proton to form a positively charged imidazolium ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in water, while the nonpolar diisopropyl groups might make it more soluble in organic solvents .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research on derivatives of benzimidazole, such as N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide, has demonstrated their significant antimicrobial activity. For instance, studies have shown that the synthesis of novel sulphonamide derivatives, including benzimidazole compounds, exhibited good antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Fahim & Ismael, 2019). Such compounds, through various synthetic pathways, have been shown to target a range of microbial strains, suggesting their versatility as antimicrobial agents.

Role in Drug Discovery

The compound and its related derivatives have been investigated for their potential in drug discovery, particularly as inhibitors of specific enzymes or biological targets. For example, research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various heterocycles to improve metabolic stability, indicating the importance of such compounds in the development of cancer therapies (Stec et al., 2011). Similarly, the exploration of imidazole derivatives for their trichomonicidal, giardicidal, and amebicidal activity showcases the broad therapeutic potential of these compounds (Hernández-Núñez et al., 2009).

Theoretical and Computational Studies

Theoretical investigations into the antimalarial properties of sulfonamides, including benzimidazole derivatives, have provided insights into their molecular interactions and potential mechanisms of action against various diseases, including COVID-19. Computational calculations and molecular docking studies have been utilized to understand the efficacy and selectivity of these compounds, facilitating the design of more effective drug molecules (Fahim & Ismael, 2021).

Catalytic Applications in Chemical Synthesis

Benzimidazole derivatives have also been explored for their catalytic applications in chemical synthesis, demonstrating the versatility of these compounds beyond their biological activity. For example, ionic liquid-catalyzed synthesis of benzimidazoles at room temperature highlights the role of such compounds in facilitating environmentally friendly and efficient chemical reactions (Khazaei et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. The imidazole ring is a common feature in many pharmaceuticals, suggesting that this compound might have biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its properties and evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N,N-di(propan-2-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-6-11-25(23,24)18-19-15-9-7-8-10-16(15)20(18)12-17(22)21(13(2)3)14(4)5/h7-10,13-14H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQYDPAZXVHHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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